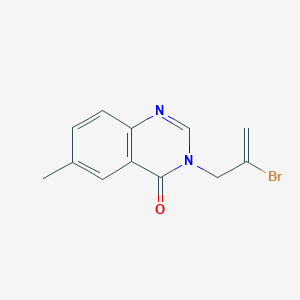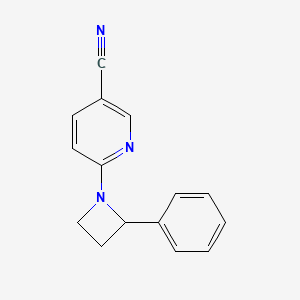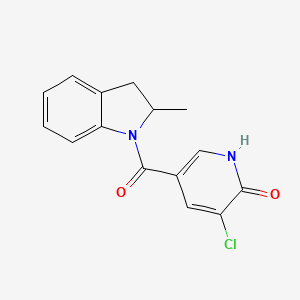
N-(1-adamantyl)-2-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-2-methoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the adamantane family, which is known for its unique chemical and physical properties.
作用機序
The mechanism of action of N-(1-adamantyl)-2-methoxypropanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-methoxypropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of microglia, which are involved in the inflammatory response in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor, which is important for the survival and growth of neurons.
実験室実験の利点と制限
One advantage of using N-(1-adamantyl)-2-methoxypropanamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on N-(1-adamantyl)-2-methoxypropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, due to its anti-tumor effects. Additionally, there is interest in exploring its potential use in the treatment of autoimmune diseases, such as multiple sclerosis. Further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-2-methoxypropanamide and its potential therapeutic applications.
合成法
The synthesis of N-(1-adamantyl)-2-methoxypropanamide involves a multi-step process. The first step involves the reaction of 1-adamantylamine with acrylonitrile to form 1-cyano-1-adamantane. This intermediate is then reacted with methanol and hydrochloric acid to form 1-methoxy-1-adamantane. Finally, the amide group is introduced by reacting 1-methoxy-1-adamantane with acetyl chloride to form N-(1-adamantyl)-2-methoxypropanamide.
科学的研究の応用
N-(1-adamantyl)-2-methoxypropanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In particular, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(1-adamantyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(17-2)13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUSOQFPUNDOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527679.png)
![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)
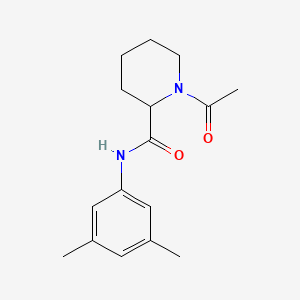
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
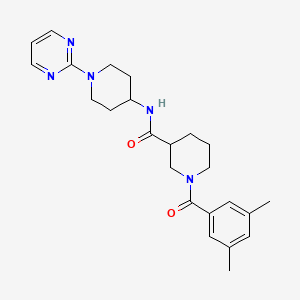
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
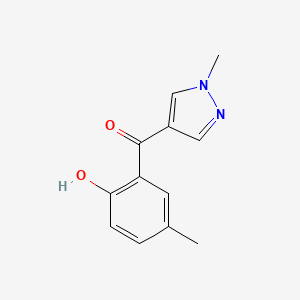
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
